(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Description
Properties
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-16-1, 138890-89-8 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination and Cyclization of Thiophene Precursors
The synthesis begins with functionalized thiophene derivatives, where chlorination at the 6-position is achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide. For example, 3-[2-(3-methoxypropyl)-1,3-dioxolane-2-yl]thiophene-2-sulphonamide undergoes regioselective chlorination at −40°C in tetrahydrofuran (THF) with n-butyllithium, yielding 6-chloro intermediates. Cyclization is then performed under alkaline conditions (sodium methoxide or potassium tert-butoxide) to form the thiazine ring. A critical improvement involves substituting sodium methoxide with magnesium methoxide, which reduces side reactions and increases yields from 65% to 92%.
Table 1: Cyclization Conditions and Yields
| Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium methoxide | MeOH | 25 | 65 |
| Magnesium methoxide | EtOH | 25 | 92 |
| Potassium tert-butoxide | THF | 0–10 | 85 |
Stereoselective Reduction for (S)-Enantiomer Synthesis
Optimized Methodologies for Scalability
Magnesium Alkoxide-Mediated Cyclization
Replacing traditional sodium-based alkoxides with magnesium methoxide in ethanol solvent significantly enhances reaction efficiency. This modification mitigates over-sulfonation and epimerization, enabling a 99% yield of 6-chloro-2,3-dihydro-4H-thieno[3,2-e]thiazine-4-ketone-1,1-dioxide (Table 1). The mechanism involves milder basicity, which preserves the integrity of acid-sensitive functional groups.
Analytical Validation and Characterization
Spectroscopic Confirmation
1H-NMR and LC-MS data validate key intermediates and the final product:
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Intermediate 9 (X = Cl) : δ 7.59 (s, 1H), 4.50 (s, 2H), 3.18 (s, 3H).
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Final Product : [M+H]+ = 310, δ 7.77 (s, 1H), 4.54 (s, 2H), 3.3–3.1 (m, 7H).
Table 2: Analytical Data for Key Compounds
| Compound | LC-MS [M+H]+ | 1H-NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| Intermediate 9 | 354 | 7.40 (s), 4.19 (m) | 99 |
| Final Product | 310 | 7.77 (s), 4.54 (s) | 99 |
Challenges and Mitigation Strategies
Enantiomeric Excess Limitations
The initial stereoselective reduction step achieves only 92% ee, necessitating additional resolution steps. Chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) improves ee to >99% but increases production costs.
Byproduct Formation During Cyclization
Side reactions, such as over-alkylation at the 3-methoxypropyl group, are minimized by controlling reaction temperature (0–10°C) and using stoichiometric magnesium methoxide.
Comparative Analysis of Synthetic Routes
Route A (Patent CN102056914A) :
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Steps : Chlorination → Cyclization → Stereoselective reduction → Sulfonamide introduction.
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Advantages : High modularity for derivative synthesis.
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Disadvantages : Low enantioselectivity (92% ee).
Route B (Patent WO2005016937A1) :
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Steps : Pre-cyclization functionalization → Magnesium alkoxide cyclization.
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Advantages : Scalable with 99% yield.
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Disadvantages : Limited stereochemical control.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby reducing intraocular pressure in glaucoma patients . The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienothiadiazine dioxides are a class of heterocyclic compounds with diverse pharmacological activities. Below is a detailed comparison of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[...] 1,1-dioxide with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Insights
Substituent Effects on Bioactivity :
- The 4-cyclopropyl substituent in compound 32 enhances AMPA receptor (AMPAR) potentiator activity compared to ethyl or allyl groups, as cyclopropane’s rigid structure improves binding affinity .
- Brinzolamide ’s 6-sulfonamide group confers potent carbonic anhydrase II inhibition (IC₅₀: 3.19 nM), whereas the hydroxyl group in the target compound limits this activity .
Stereochemical Influence :
- The (S)-configuration in the target compound is critical for its chiral recognition in receptor binding, contrasting with brinzolamide’s (R)-configuration , which is essential for its therapeutic efficacy .
Solubility and Pharmacokinetics :
- The target compound’s solubility (0.135 mg/mL) is higher than brinzolamide’s (0.0144 mg/mL), likely due to the hydroxyl group’s polarity versus brinzolamide’s lipophilic sulfonamide .
Safety Profiles :
- Both the target compound and brinzolamide share H302/H315/H319 hazards, but the former’s H335 warning highlights additional respiratory risks, possibly due to volatile byproducts during synthesis .
Synthetic Complexity: The target compound requires stereoselective reduction (e.g., NaBH₄ in isopropanol) , whereas brinzolamide involves multi-step sulfonamide functionalization .
Biological Activity
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (CAS No. 160982-16-1) is a compound belonging to the thiazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
The molecular formula of this compound is C₆H₆ClNO₃S₂ with a molecular weight of 239.70 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆ClNO₃S₂ |
| Molecular Weight | 239.70 g/mol |
| Boiling Point | Not specified |
| Purity | ≥98% |
| Storage Conditions | Cool and dark place |
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Anticonvulsant Effects
In animal models, compounds similar to (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine have shown promising anticonvulsant activity. For instance, in a study involving mice subjected to chemically induced seizures, thiazine derivatives reduced seizure frequency and duration significantly . This suggests that the compound may interact with neurotransmitter systems involved in seizure modulation.
Anticancer Activity
Thiazine derivatives have been investigated for their anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to inhibit cell proliferation and induce cell cycle arrest at specific phases . Further investigation into the mechanism of action revealed that it may activate intrinsic apoptotic pathways.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Modulation of Neurotransmitter Systems : Its anticonvulsant effects could be attributed to modulation of GABAergic and glutamatergic pathways.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
- Anticonvulsant Study : In a controlled trial using a mouse model for epilepsy, the administration of the compound significantly reduced seizure episodes compared to the control group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
